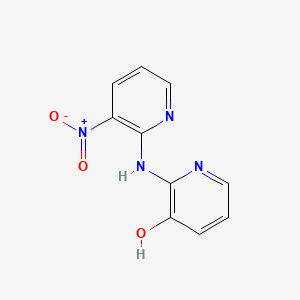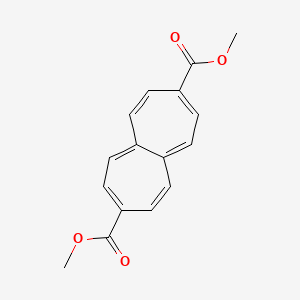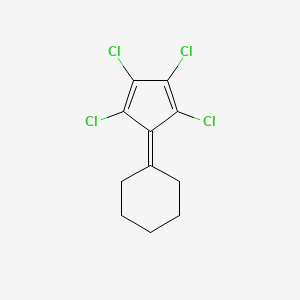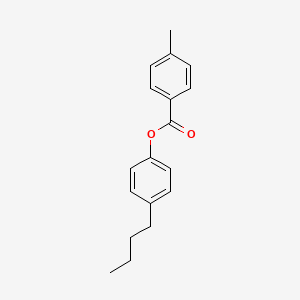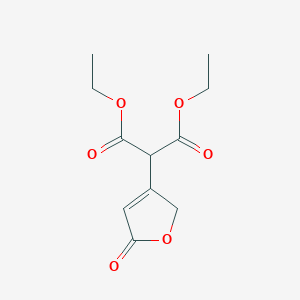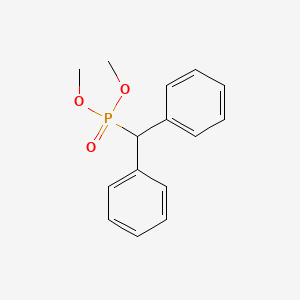
Phosphonic acid, (diphenylmethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (diphenylmethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C15H17O3P. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic group and two ester groups. Phosphonates are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (diphenylmethyl)-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with diphenylmethyl chloride under controlled conditions can yield the target compound .
Industrial Production Methods
In industrial settings, the production of phosphonates often involves large-scale reactions using similar principles as laboratory synthesis. The Michaelis–Arbuzov reaction is typically employed due to its efficiency and scalability. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (diphenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce alcohols .
Scientific Research Applications
Phosphonic acid, (diphenylmethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Phosphonates are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Some phosphonates have been investigated for their antiviral and antibacterial properties.
Industry: Phosphonates are used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which phosphonic acid, (diphenylmethyl)-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including enzyme inhibition and metal ion sequestration .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties but different applications.
Dipentyl methylphosphonate: Similar in structure but with longer alkyl chains, leading to different physical properties and uses
Uniqueness
Phosphonic acid, (diphenylmethyl)-, dimethyl ester is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its diphenylmethyl group differentiates it from other phosphonates, providing unique steric and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
[dimethoxyphosphoryl(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O3P/c1-17-19(16,18-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMECQKBCBWIVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452275 |
Source


|
| Record name | Phosphonic acid, (diphenylmethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54963-39-2 |
Source


|
| Record name | Phosphonic acid, (diphenylmethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
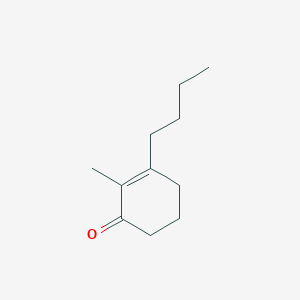

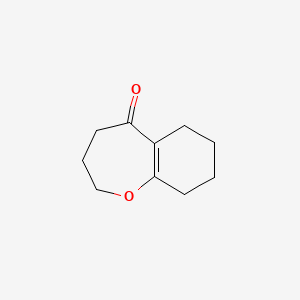

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
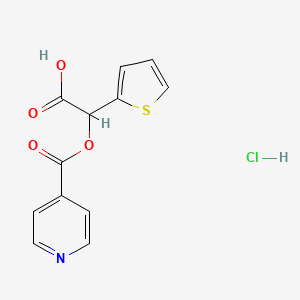
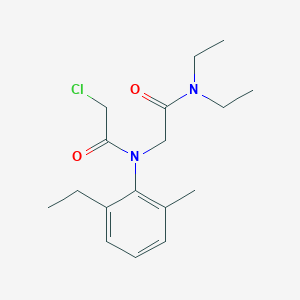
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

